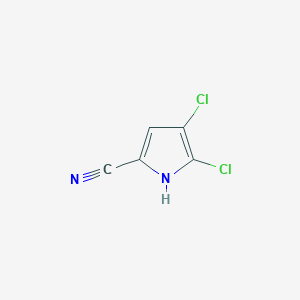
4,5-Dichloro-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N2. It is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrrole ring and a nitrile group at the 2 position. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1H-Pyrrole-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient chlorination of the pyrrole ring .
化学反応の分析
Types of Reactions
4,5-Dichloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of 4,5-diamino-1H-pyrrole-2-carbonitrile.
Oxidation: Formation of 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 4,5-dichloro-1H-pyrrole-2-amine.
科学的研究の応用
4,5-Dichloro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4,5-Dichloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
- 4,5-Dibromo-1H-pyrrole-2-carbonitrile
- 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
- 4,5-Dichloro-1H-pyrrole-2-amine
Uniqueness
4,5-Dichloro-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
51147-99-0 |
|---|---|
分子式 |
C5H2Cl2N2 |
分子量 |
160.99 g/mol |
IUPAC名 |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H |
InChIキー |
UCSUBMWUHUAYBB-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C1Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

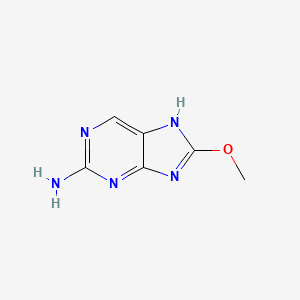
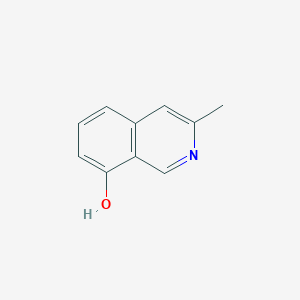
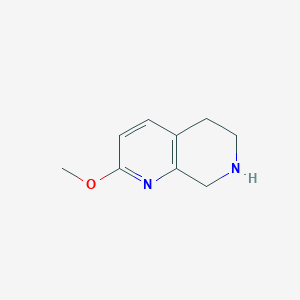
![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
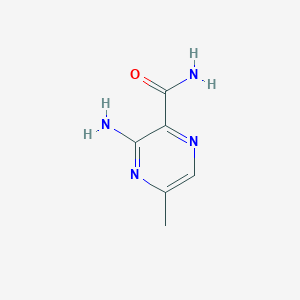
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
![2-ethyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11919616.png)
![1-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919619.png)
